N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The presence of the benzimidazole ring fused with a benzene ring and various substituents makes these compounds highly versatile in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-chloro-3-nitrobenzoic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure high yield and purity . The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide is used as a building block in the synthesis of more complex heterocyclic compounds . It serves as a precursor for the development of new pharmaceuticals and agrochemicals .
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs . It has also been studied for its anticancer properties .
Medicine: Due to its biological activities, this compound is being investigated for its potential use in treating various diseases, including infections and cancer .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide involves its interaction with various molecular targets, including enzymes and receptors . The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-yl)methyl-2-substituted-3H-benzimidazol-5-amine .
- N-(1H-benzimidazol-2-yl)sulfanylbenzaldehyde .
- 1H-benzimidazole-2-yl hydrazones .
Uniqueness: N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzene ring, which confer distinct chemical reactivity and biological activity . The combination of these substituents with the benzimidazole ring enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-9-6-5-8(7-12(9)19(21)22)13(20)18-14-16-10-3-1-2-4-11(10)17-14/h1-7H,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAASJBPSOZVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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